molecular formula C10H17ClO3 B14460634 6-Chloro-2,2-diethoxycyclohexan-1-one CAS No. 67132-39-2

6-Chloro-2,2-diethoxycyclohexan-1-one

Cat. No.: B14460634
CAS No.: 67132-39-2
M. Wt: 220.69 g/mol
InChI Key: KEVVLYOFXQZWLC-UHFFFAOYSA-N
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Description

6-Chloro-2,2-diethoxycyclohexan-1-one (CAS 67132-39-2) is a synthetic organic compound with the molecular formula C 10 H 17 ClO 3 and a molecular weight of 220.693 g/mol . This ketone derivative features a chloro substituent at the 6-position of the cyclohexanone ring and diethoxy groups at the 2-position, making it a valuable protected form of a keto-aldehyde or a key synthetic intermediate. The specific spatial arrangement and functional groups of this molecule suggest its primary research application is in organic synthesis, particularly as a versatile building block for the construction of more complex molecular architectures, including pharmaceuticals, agrochemicals, and fine chemicals . The presence of both electrophilic (carbonyl, chloro) and protected functional groups allows researchers to employ it in multi-step synthetic pathways, where selective deprotection or nucleophilic displacement reactions can be performed. Its structural properties, including a LogP of 2.12, indicate moderate lipophilicity, which can be a consideration in the design of compounds with specific bioavailability characteristics . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67132-39-2

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

IUPAC Name

6-chloro-2,2-diethoxycyclohexan-1-one

InChI

InChI=1S/C10H17ClO3/c1-3-13-10(14-4-2)7-5-6-8(11)9(10)12/h8H,3-7H2,1-2H3

InChI Key

KEVVLYOFXQZWLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1=O)Cl)OCC

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2,2 Diethoxycyclohexan 1 One

Strategies for Ketal Formation at the 2,2-Position

Direct Ketalization of 2-Substituted Cyclohexanone (B45756) Precursors

The primary route to forming the 2,2-diethoxycyclohexanone core involves the direct ketalization of a suitable precursor, such as cyclohexane-1,2-dione. In this approach, one of the two carbonyl groups is selectively converted into a diethyl ketal. The reaction is typically performed by treating the dione with two equivalents of ethanol (B145695) or with a dehydrating agent like triethyl orthoformate in the presence of an acid catalyst.

The mechanism for this acid-catalyzed process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon libretexts.orglibretexts.org. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water), which is eliminated to produce an oxonium ion. A second molecule of ethanol attacks this electrophilic species, and a final deprotonation step yields the stable ketal product and regenerates the acid catalyst libretexts.org. To drive the equilibrium toward the product, water is typically removed from the reaction mixture using a Dean-Stark apparatus or molecular sieves libretexts.org.

Transketalization Approaches for 2,2-Diethoxycyclohexan-1-one (B14408532) Synthesis

Transketalization offers an alternative method for synthesizing the desired diethyl ketal. This process involves the conversion of a pre-existing ketal into a different one by reacting it with an excess of a different alcohol under acidic conditions. For instance, if a more readily available ketal, such as 2,2-dimethoxycyclohexan-1-one, were used as a starting material, it could be treated with an excess of ethanol and an acid catalyst. The equilibrium-driven exchange of the methoxy groups for ethoxy groups would yield the target 2,2-diethoxycyclohexan-1-one. This method is particularly useful when the precursor dione is sensitive or when a different ketal is more accessible.

Catalytic Systems in Ketalization Reactions

A variety of acid catalysts can be employed to facilitate ketalization, ranging from traditional mineral acids to solid-supported catalysts and modern catalytic systems. The choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact.

Conventional Acid Catalysts:

Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used homogeneous catalysts.

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also promote ketalization.

Heterogeneous and Advanced Catalysts: Recent research has focused on developing more sustainable and reusable catalytic systems. Heteropolyacids and solid-supported acids like montmorillonite K-10 clay have shown effectiveness researchgate.netresearchgate.net. Among the most promising are Brønsted acidic ionic liquids (BAILs), which function as both the solvent and the catalyst. BAILs offer several advantages, including high catalytic activity, thermal stability, low corrosivity, and simple recovery and reuse, making them an environmentally benign alternative to mineral acids.

Catalyst SystemTypical Reaction ConditionsKey AdvantagesReferences
H₂SO₄ / p-Toluenesulfonic Acid (PTSA)Ethanol, Reflux with Dean-Stark trapLow cost, readily available libretexts.orglibretexts.org
Cobaloxime (in situ from CoCl₂)Solvent-free, 70°C, vacuumHigh turnover frequency (TOF), mild conditions mdpi.com
Montmorillonite K-10Benzene, RefluxHeterogeneous (easy separation), reusable researchgate.netresearchgate.net
Brønsted Acidic Ionic Liquids (BAILs)Solvent-free or in an organic solventHigh efficiency, recyclable, environmentally friendly pitt.eduwikipedia.org (from initial search)

Methods for Introducing the Chlorine Moiety at the 6-Position

With the 2,2-diethoxycyclohexan-1-one intermediate synthesized, the next critical step is the regioselective introduction of a chlorine atom at the C-6 position, which is alpha to the remaining ketone.

Regioselective Halogenation of Cyclohexanone Systems

The alpha-halogenation of ketones is a fundamental transformation in organic synthesis. Achieving regioselectivity is crucial, especially in unsymmetrical ketones like 2,2-diethoxycyclohexan-1-one, which has two different alpha-positions (C-3 and C-6). Chlorination at the C-6 position can be achieved by forming a kinetic enolate, which favors deprotonation at the less sterically hindered alpha-carbon.

A common method involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate the kinetic enolate. This enolate is then quenched with an electrophilic chlorine source. A variety of chlorinating agents can be used in this context. While elemental chlorine can be used, it often leads to side reactions and over-halogenation. Milder and more selective reagents are generally preferred.

Chlorinating ReagentBase/ConditionsDescriptionReferences
p-Toluenesulfonyl chloride (TsCl)Lithium diisopropylamide (LDA) in THF, -78°C to RTProvides a source of "Cl⁺" to the pre-formed kinetic enolate, giving monochlorination at the less substituted position. pitt.edu
N-Chlorosuccinimide (NCS)Acid (e.g., HCl) or base catalysisA common and easy-to-handle crystalline solid for electrophilic chlorination. Can be used with enolates, enol ethers, or under acidic enol-forming conditions. pitt.eduorganic-chemistry.org
Sulfuryl chloride (SO₂Cl₂)Typically no base needed; can be initiated by acid or free-radical initiator.A powerful chlorinating agent, though it can be less selective. pitt.edu
Trichloroisocyanuric acid (TCCA)Acid catalysisAn efficient, high-capacity source of electrophilic chlorine. pitt.edu

The reaction of 2,2-diethoxycyclohexan-1-one with LDA would selectively remove a proton from the C-6 methylene group. Subsequent addition of a reagent like p-toluenesulfonyl chloride would then deliver the chlorine atom to this position, yielding the final product, 6-Chloro-2,2-diethoxycyclohexan-1-one pitt.edu.

Functional Group Interconversion Strategies

An alternative synthetic route involves the transformation of a pre-existing functional group at the C-6 position into a chlorine atom. This strategy would begin with a precursor such as 6-hydroxy-2,2-diethoxycyclohexan-1-one. This intermediate could potentially be synthesized by the ketalization of 6-hydroxycyclohexan-1-one or through the alpha-hydroxylation of the 2,2-diethoxycyclohexan-1-one enolate.

Once the 6-hydroxy intermediate is obtained, the hydroxyl group, which is a poor leaving group, must be converted into a chloro group. This is a standard functional group interconversion. Several reagents are effective for this transformation of secondary alcohols to alkyl chlorides:

Thionyl chloride (SOCl₂): Often used with a base like pyridine, thionyl chloride converts alcohols to chlorides, typically with inversion of stereochemistry.

Appel Reaction: This reaction uses a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to chlorides, also with inversion of configuration.

Phosphorus pentachloride (PCl₅): A strong chlorinating agent that can also effectively carry out the conversion.

This two-step sequence—alpha-hydroxylation followed by chlorination—provides a viable, albeit longer, alternative to direct alpha-chlorination for accessing the target compound nih.govorganicreactions.org.

Radical Chlorination Techniques with Selectivity Control

Radical chlorination offers a direct route to introduce a chlorine atom onto the cyclohexanone ring. However, achieving selectivity at the C-6 position in the presence of a C-2 diethoxy ketal presents a significant challenge due to the multiple reactive C-H bonds. Control over regioselectivity in radical reactions is often difficult, but can be influenced by the choice of chlorinating agent and reaction conditions.

The process typically involves the generation of chlorine radicals, which then abstract a hydrogen atom from the cyclohexane (B81311) ring to form a cyclohexyl radical. This radical intermediate subsequently reacts with a chlorine source to yield the chlorinated product.

Key considerations for selective radical chlorination include:

Chlorinating Agent: Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often used for radical chlorination. The reactivity and selectivity of these reagents can be tuned by the reaction conditions.

Initiator: Radical reactions are initiated by heat or light (UV). The choice of initiator can influence the reaction rate and selectivity.

Solvent: The solvent can play a crucial role in the selectivity of radical chlorination. Non-polar solvents are typically used to minimize side reactions. researchgate.netrsc.org

While direct radical chlorination of 2,2-diethoxycyclohexan-1-one has not been extensively documented, studies on the chlorination of related cyclohexanone derivatives provide insights into potential outcomes. The presence of the electron-withdrawing carbonyl group (even as a ketal) can influence the regioselectivity of the hydrogen abstraction step.

A potential challenge with radical chlorination is the stability of the diethoxy ketal group under the reaction conditions. Radical conditions can sometimes lead to the cleavage of ketals, although they are generally more stable than under strongly acidic or basic conditions. Careful optimization of the reaction parameters is therefore essential to ensure the integrity of the ketal protecting group.

Convergent Synthesis from Acyclic or Simpler Cyclic Precursors

Convergent synthesis offers an alternative approach where the target molecule is assembled from smaller, less complex fragments. This strategy can provide better control over the final structure and stereochemistry.

A plausible convergent synthesis of this compound could involve an intramolecular cyclization of a suitably functionalized acyclic precursor. This precursor would already contain the necessary carbon skeleton, the chlorine atom, and the diethoxy ketal (or a precursor to it).

One such strategy could be a Dieckmann condensation or a related intramolecular acylation reaction. For example, a diester with a chlorine atom at the appropriate position could be cyclized to form a β-keto ester, which could then be further manipulated to yield the target compound.

A hypothetical cyclization approach:

Precursor Synthesis: An acyclic precursor such as an ester of 7-chloro-3,3-diethoxyheptanoic acid could be synthesized.

Intramolecular Cyclization: This precursor could then undergo an intramolecular cyclization reaction, such as a Dieckmann condensation, to form the six-membered ring.

Decarboxylation: The resulting β-keto ester would then be decarboxylated to yield this compound.

The success of this approach would depend on the feasibility of synthesizing the acyclic precursor and the efficiency of the cyclization step. The presence of the chlorine atom and the ketal group would need to be considered when choosing the reaction conditions for each step to avoid unwanted side reactions.

Ring expansion reactions provide a powerful method for the synthesis of cyclic ketones. chemistrysteps.comwikipedia.orgresearchgate.net A potential route to this compound could involve the one-carbon ring expansion of a 2-(chloromethyl)-cyclopentanone derivative protected as a diethoxy ketal.

The Dowd-Beckwith ring expansion, which proceeds via a radical mechanism, is a well-established method for the ring expansion of cyclic ketones and could be adapted for this purpose. researchgate.net

A potential ring expansion strategy:

Precursor Synthesis: The synthesis would start with a 2-(halomethyl)cyclopentanone, which would first be protected as a diethoxy ketal.

Radical Generation: A radical would then be generated on the exocyclic carbon, typically using a radical initiator such as AIBN and a tin hydride reagent.

Ring Expansion: The radical would then attack the C1-C2 bond of the cyclopentanone ring, leading to a ring-opened radical intermediate which then cyclizes to form a six-membered ring radical.

Chlorine Atom Transfer: This radical would then abstract a chlorine atom from a suitable source to yield the final product.

Alternatively, cationic rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, could be considered. wikipedia.org This would involve the treatment of a 1-(aminomethyl)-1-hydroxycyclopentane derivative with nitrous acid to generate a carbocation that could then undergo ring expansion. The chloro and diethoxy functionalities would need to be incorporated into the starting material or introduced in subsequent steps.

Optimization of Synthetic Pathways

The successful synthesis of this compound, regardless of the chosen pathway, relies heavily on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.

The yield and selectivity of the chlorination, cyclization, and ring expansion reactions are highly dependent on the specific conditions employed.

Reaction ParameterInfluence on Yield and Selectivity
Solvent The polarity and coordinating ability of the solvent can significantly affect the reaction rate and the stability of intermediates. For radical reactions, non-polar solvents are often preferred. researchgate.netrsc.org In cyclization reactions, the choice of solvent can influence the conformation of the acyclic precursor and thus the efficiency of ring closure.
Temperature Temperature control is crucial in all synthetic steps. Higher temperatures can increase reaction rates but may also lead to decreased selectivity and the formation of byproducts. For radical reactions, the temperature needs to be high enough to initiate the reaction but not so high as to cause decomposition of the reactants or products. The stability of the diethoxy ketal is also a consideration at elevated temperatures. researchgate.net
Stoichiometry The molar ratios of the reactants and reagents must be carefully controlled. In chlorination reactions, using an excess of the chlorinating agent can lead to the formation of dichlorinated products. In cyclization and ring expansion reactions, the stoichiometry of the base or catalyst used can have a significant impact on the yield.

Table 1. Influence of Reaction Parameters on Synthetic Outcomes.

For any synthetic route to be practical, it must be efficient and scalable. This involves developing procedures that are reproducible, use readily available and inexpensive reagents, and are amenable to large-scale production.

Key aspects for developing efficient and scalable procedures include:

Minimizing the number of synthetic steps: A shorter synthetic route is generally more efficient and cost-effective.

Avoiding chromatographic purification: Purification by crystallization or distillation is generally more scalable than column chromatography.

Using safe and environmentally friendly reagents: The use of hazardous or toxic reagents should be minimized.

Robustness of the reaction: The reaction should be tolerant of minor variations in reaction conditions.

The development of such procedures often involves a systematic study of the reaction parameters to identify the optimal conditions for both small- and large-scale synthesis.

Chemical Reactivity and Transformations of 6 Chloro 2,2 Diethoxycyclohexan 1 One

Reactions Centered on the Carbonyl Functionality (C1)

Nucleophilic Addition Reactions (e.g., organometallic reagents, hydrides)

The electrophilic carbon of the carbonyl group in 6-Chloro-2,2-diethoxycyclohexan-1-one is expected to readily undergo nucleophilic addition. libretexts.orgmasterorganicchemistry.comopenochem.orgmedlifemastery.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield an alcohol. libretexts.orglibretexts.org

Common nucleophiles for this transformation include hydride reagents and organometallic compounds.

Hydride Reagents : Strong hydride sources like lithium aluminum hydride (LiAlH₄) or milder ones such as sodium borohydride (B1222165) (NaBH₄) act as a source of the hydride ion (H⁻). wikipedia.orgchadsprep.comkhanacademy.orgorganicchemistrytutor.com The addition of a hydride to the ketone functionality results in the formation of a secondary alcohol, specifically 6-chloro-2,2-diethoxycyclohexan-1-ol.

Organometallic Reagents : Reagents like Grignard (R-MgBr) or organolithium (R-Li) compounds are powerful carbon-based nucleophiles. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Their addition to the carbonyl group creates a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would produce 6-chloro-2,2-diethoxy-1-methylcyclohexan-1-ol. However, reactions of α-chloro ketones with Grignard reagents can sometimes be complicated by competing pathways, such as rearrangement of the initial chlorohydrin adduct. acs.org

The table below summarizes the expected outcomes of these nucleophilic addition reactions.

ReagentNucleophileExpected ProductProduct Class
1. NaBH₄, EtOH2. H₃O⁺H⁻6-Chloro-2,2-diethoxycyclohexan-1-olSecondary Alcohol
1. LiAlH₄, Et₂O2. H₃O⁺H⁻6-Chloro-2,2-diethoxycyclohexan-1-olSecondary Alcohol
1. CH₃MgBr, Et₂O2. H₃O⁺CH₃⁻6-Chloro-2,2-diethoxy-1-methylcyclohexan-1-olTertiary Alcohol
1. PhLi, Et₂O2. H₃O⁺Ph⁻6-Chloro-2,2-diethoxy-1-phenylcyclohexan-1-olTertiary Alcohol

Condensation Reactions Leading to Diverse Scaffolds

While typical condensation reactions like the aldol (B89426) reaction proceed via an enolate intermediate, the structure of this compound presents constraints. The C2 position is protected by the ketal and cannot be deprotonated to form an enolate. Deprotonation can occur at the C6 position, which is alpha to the carbonyl. However, the presence of the chlorine atom at this same position makes the molecule susceptible to a different, well-known pathway for α-halo ketones: the Favorskii rearrangement.

Under basic conditions (e.g., with sodium alkoxide), deprotonation at C6 would generate an enolate that can undergo intramolecular nucleophilic substitution, displacing the chloride to form a highly strained bicyclic cyclopropanone (B1606653) intermediate. This intermediate is then attacked by the alkoxide nucleophile, leading to the opening of the three-membered ring and, after workup, the formation of a cyclopentanecarboxylic acid ester. This rearrangement provides a scaffold with a five-membered ring, representing a significant structural transformation.

Additionally, α-halo ketones are versatile building blocks in heterocyclic synthesis. nih.govwikipedia.org They can undergo condensation reactions with various binucleophiles to form important heterocyclic rings.

Reaction TypeConditionsKey IntermediateExpected Product Scaffold
Favorskii RearrangementNaOR, ROHBicyclic cyclopropanoneCyclopentanecarboxylic acid ester
Hantzsch Thiazole SynthesisThioamide (e.g., Thioacetamide)-2,4-Disubstituted thiazole
Hantzsch Pyrrole Synthesisβ-ketoester, Ammonia-Polysubstituted pyrrole

Alpha-Halogenation/Dehalogenation at Adjacent Positions

The potential for further α-halogenation is limited by the molecule's structure. The C6 position is already chlorinated. The only other alpha position, C2, is part of a ketal and lacks an α-hydrogen, making it non-enolizable and therefore unreactive toward typical electrophilic halogenating agents (e.g., Br₂ in acetic acid). libretexts.orgfiveable.meyoutube.comlibretexts.orgfiveable.me To achieve halogenation at C2, the ketal protecting group would first need to be removed to regenerate the parent diketone.

Conversely, dehalogenation—the removal of the chlorine atom at C6—is a feasible transformation. This reductive process can be accomplished using various methods, such as treatment with zinc dust in acetic acid or with sodium iodide in acetone, to yield the corresponding de-chlorinated product, 2,2-diethoxycyclohexanone.

Transformations Involving the Chlorine Atom at C6

The chlorine atom at the C6 position, being alpha to the carbonyl group, is significantly activated toward nucleophilic displacement and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The halogen on a carbon alpha to a carbonyl group is known to be exceptionally reactive towards bimolecular nucleophilic substitution (SN2) but highly unreactive in unimolecular (SN1) pathways. nih.govlibretexts.org

SN2 Pathway : The SN2 reaction is strongly favored at the C6 position. youtube.com The electron-withdrawing nature of the adjacent carbonyl group increases the partial positive charge on the C6 carbon, making it more susceptible to nucleophilic attack. Furthermore, the overlap of the p-orbitals of the carbonyl group with the developing p-orbital in the trigonal bipyramidal transition state provides stabilization, thus lowering the activation energy and accelerating the reaction rate significantly compared to a typical secondary alkyl chloride. youtube.comup.ac.za

SN1 Pathway : An SN1 mechanism is highly disfavored. This pathway would require the formation of a carbocation at the C6 position. Such a carbocation would be directly adjacent to the electron-withdrawing carbonyl group, which would severely destabilize the positive charge, making its formation energetically prohibitive. libretexts.orgyoutube.com

Therefore, this compound is expected to react cleanly with a variety of soft and hard nucleophiles via an SN2 mechanism, leading to inversion of stereochemistry if the carbon were chiral.

NucleophileReagent ExampleExpected Product
IodideNaI in acetone6-Iodo-2,2-diethoxycyclohexan-1-one
AzideNaN₃6-Azido-2,2-diethoxycyclohexan-1-one
ThiolateNaSPh2,2-Diethoxy-6-(phenylthio)cyclohexan-1-one
CyanideKCN2,2-Diethoxy-6-oxocyclohexane-1-carbonitrile

Elimination Reactions for Olefin Formation

The presence of a hydrogen atom on the C5 carbon and a leaving group (chlorine) at C6 allows for dehydrochlorination to form an alkene. This elimination reaction is a common and useful transformation for α-halo ketones, as it leads to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. libretexts.org

To favor elimination over substitution, a non-nucleophilic, sterically hindered base is typically employed. libretexts.org Bases such as pyridine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or even lithium carbonate can effectively promote an E2-type elimination. The expected product from this reaction would be 6,6-diethoxycyclohex-2-en-1-one, a protected form of cyclohex-2-en-1-one.

BaseBase TypeExpected Product
PyridineHindered, weak base6,6-Diethoxycyclohex-2-en-1-one
DBUHindered, non-nucleophilic strong base6,6-Diethoxycyclohex-2-en-1-one
Li₂CO₃ in DMFWeak base6,6-Diethoxycyclohex-2-en-1-one

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom at the C6 position, being on a saturated carbon atom, presents challenges for direct palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira, which typically require sp²-hybridized carbon-halogen bonds (aryl or vinyl halides). However, advancements in catalysis have made the coupling of sp³-hybridized alkyl halides feasible.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. While challenging, successful couplings of alkyl chlorides have been reported, often requiring specialized ligands that facilitate the oxidative addition of the C(sp³)-Cl bond to the palladium center. The reaction would yield a 6-substituted-2,2-diethoxycyclohexan-1-one.

Heck Reaction: A Heck reaction would entail the coupling of the chlorinated cyclohexanone (B45756) with an alkene. Similar to the Suzuki coupling, this transformation is less common for unactivated alkyl chlorides. If successful, it would introduce a vinyl group at the C6 position.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide. The direct coupling of this compound would be a novel transformation, leading to the formation of a C(sp³)-C(sp) bond and the introduction of an alkynyl moiety at the C6 position.

Cross-Coupling ReactionPotential Coupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid6-Aryl-2,2-diethoxycyclohexan-1-one
HeckAlkene6-Vinyl-2,2-diethoxycyclohexan-1-one
SonogashiraTerminal alkyne6-Alkynyl-2,2-diethoxycyclohexan-1-one

Halogen-Metal Exchange Reactions

Halogen-metal exchange offers an alternative route to functionalize the C6 position by converting the carbon-chlorine bond into a carbon-metal bond. This transformation typically involves the use of organolithium reagents. wikipedia.org

The reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures could induce a lithium-halogen exchange, generating a transient 6-lithio-2,2-diethoxycyclohexan-1-one species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C6 position. The rate of exchange generally follows the trend I > Br > Cl, making the exchange with a chloroalkane more challenging than with the corresponding bromo or iodo derivatives. wikipedia.org The presence of the diethoxy ketal group, with its oxygen atoms, may influence the reaction through chelation effects. wikipedia.org

ReagentIntermediatePotential Subsequent Reaction
n-Butyllithium6-Lithio-2,2-diethoxycyclohexan-1-oneReaction with an aldehyde to form a secondary alcohol
tert-Butyllithium6-Lithio-2,2-diethoxycyclohexan-1-oneReaction with a ketone to form a tertiary alcohol

Reactivity of the Diethoxy Ketal Group at C2

The diethoxy ketal at the C2 position serves as a protecting group for the ketone functionality, allowing for selective reactions at other sites of the molecule. The reactivity of this group is primarily centered around its hydrolysis to regenerate the ketone.

Controlled Hydrolysis to Regenerate the Ketone

The diethoxy ketal can be hydrolyzed under acidic conditions to yield the corresponding 6-chloro-cyclohexan-1,2-dione. The reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol (B145695) and subsequent attack by water. This deprotection is a crucial step in many synthetic sequences where the ketone functionality is required for further transformations.

Transketalization and Exchange Reactions

Transketalization involves the exchange of the diethoxy ketal for another ketal or acetal (B89532). This can be achieved by reacting this compound with a diol in the presence of an acid catalyst. This reaction is reversible, and the equilibrium can be driven towards the desired product by removing the ethanol that is formed.

Stability under Varying Reaction Conditions

The diethoxy ketal is generally stable under neutral and basic conditions, which allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected ketone. However, it is sensitive to acidic conditions, and care must be taken to avoid premature deprotection during reactions that are carried out in the presence of acid catalysts or generate acidic byproducts.

ConditionStability of Diethoxy Ketal
Acidic (e.g., aqueous HCl)Unstable, undergoes hydrolysis
Neutral (e.g., water, NaCl solution)Generally stable
Basic (e.g., aqueous NaOH, NaOEt)Stable

Interplay of Functional Groups and Chemoselectivity

The presence of multiple functional groups in this compound necessitates careful consideration of chemoselectivity in its reactions. The relative reactivity of the chloroalkane and the protected ketone dictates the outcome of a given transformation.

For instance, in reactions involving nucleophiles, the C6 position is susceptible to S(_N)2 displacement of the chlorine atom. Under basic conditions, where the ketal is stable, this pathway is favored. Conversely, under acidic conditions, the ketal is labile and may undergo hydrolysis.

The choice of reagents and reaction conditions is therefore critical in directing the reaction to the desired functional group. For example, to perform a cross-coupling reaction at the C6 position, the stability of the ketal under the reaction conditions must be ensured. If the desired transformation involves the ketone functionality, the ketal must first be removed via hydrolysis. This ability to selectively unmask and react different parts of the molecule is a key feature of its synthetic utility.

Selective Modification of One Functional Group in the Presence of Others

The strategic manipulation of this compound hinges on the ability to selectively target one functional group while preserving the others. The diethyl ketal serves as a robust protecting group for the ketone, stable under neutral and basic conditions, thereby enabling reactions to be directed towards the α-chloro substituent.

A primary example of selective modification is the nucleophilic substitution at the C-6 position. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org This allows for the introduction of a wide array of functional groups, including but not limited to, amines, alkoxides, and thiolates, leading to the corresponding 6-substituted-2,2-diethoxycyclohexan-1-one derivatives. The inertness of the ketal under these conditions is crucial for the successful outcome of these transformations.

Another significant selective transformation is the Favorskii rearrangement, a characteristic reaction of α-halo ketones with enolizable α'-protons. nrochemistry.comalfa-chemistry.compurechemistry.org In the presence of a base, such as an alkoxide, this compound can undergo a ring contraction to form a cyclopentanecarboxylic acid derivative. alfa-chemistry.comorgsyn.orgwikipedia.org The reaction is initiated by the abstraction of a proton from the C-2 position (if available after temporary deprotection) or more likely the C-6 proton if an alternative pathway is accessible, leading to the formation of a cyclopropanone intermediate which is then opened by the nucleophilic base. wikipedia.orgmychemblog.com The ketal at the C-2 position would likely need to be hydrolyzed for the classical Favorskii rearrangement to proceed via enolate formation at that site. However, if the reaction is carried out under conditions that preserve the ketal, the rearrangement would proceed through a different mechanistic pathway if at all.

The following table summarizes selected examples of selective modifications of α-chloro ketones, which are analogous to the potential reactivity of this compound.

ReactantReagent/ConditionsProductReaction Type
2-Chlorocyclohexanone (B41772)Sodium methoxide (B1231860) in etherMethyl cyclopentanecarboxylateFavorskii Rearrangement
α-Chloro ketoneThiourea2-Aminothiazole derivativeHeterocycle Synthesis
α-Chloro ketoneHydrazineAlkeneReductive Dehalogenation

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

A potential cascade reaction could be initiated by the deprotection of the ketal under acidic conditions to reveal the ketone. researchgate.netorganic-chemistry.org The newly formed α-chloro ketone can then participate in a variety of subsequent reactions. For instance, an intramolecular aldol reaction could be triggered if a suitable nucleophilic site is present elsewhere in the molecule or is introduced in a preceding step.

Furthermore, a tandem reaction could involve an initial nucleophilic substitution at the C-6 position, followed by a transformation involving the ketal. For example, the introduction of a diol-containing nucleophile at C-6 could set the stage for a subsequent transketalization reaction, leading to the formation of a spirocyclic or bridged ketal system.

Cascade reactions can also be designed to exploit the reactivity of intermediates formed during a primary transformation. For instance, a Favorskii rearrangement of the deprotected α-chloro ketone could be followed by further functionalization of the resulting cyclopentanecarboxylic acid derivative in a one-pot sequence.

The following table outlines hypothetical tandem and cascade reactions starting from this compound, based on the known reactivity of related compounds.

Starting MaterialReagents/ConditionsIntermediate(s)Final ProductReaction Sequence
This compound1. Acidic hydrolysis 2. Base6-Chlorocyclohexan-1,2-dioneCyclopentanecarboxylic acid derivativeDeprotection followed by Favorskii Rearrangement
This compound1. Nucleophile (e.g., NaN3) 2. Acidic hydrolysis 3. Intramolecular reaction conditions6-Azido-2,2-diethoxycyclohexan-1-one → 6-Azidocyclohexan-1,2-dioneFused heterocyclic systemNucleophilic Substitution → Deprotection → Cyclization

The development of such tandem and cascade reactions represents a significant area of research, offering powerful tools for the efficient synthesis of complex organic molecules from readily available starting materials like this compound. researchgate.netscispace.com

In-Depth Mechanistic Analysis of this compound Transformations Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed mechanistic investigations into the transformations of the chemical compound this compound are not presently available. While the structural features of this α-halo ketone suggest potential reactivity in reactions such as the Favorskii rearrangement, specific studies delineating its kinetic profile, reaction intermediates, and the influence of various reaction conditions have not been publicly documented.

The provided framework for a detailed article on this compound, encompassing kinetic studies, the elucidation of intermediates and transition states, solvent effects, isotopic labeling, and catalyst roles, represents a thorough approach to understanding a chemical transformation. However, the application of this framework to this compound is currently precluded by a lack of empirical data.

Chemical compounds with similar structural motifs, such as other α-halo ketones, are known to undergo a variety of transformations. For instance, the Favorskii rearrangement of cyclic α-halo ketones is a well-documented reaction that typically results in ring contraction to form a carboxylic acid derivative. The proposed mechanism for this reaction involves the formation of a cyclopropanone intermediate. It is plausible that this compound could undergo such a rearrangement, but without experimental evidence, any discussion of its specific mechanistic pathway would be purely speculative.

Further research, including laboratory investigations and computational studies, would be necessary to generate the data required to populate the detailed sections outlined in the initial request. Such studies would involve:

Mechanistic Investigations of 6 Chloro 2,2 Diethoxycyclohexan 1 One Transformations

Analysis of Catalyst Role in Mechanistic Pathways:Investigating the effect of different acids, bases, or metal catalysts on the reaction mechanism and efficiency.

Until such research is conducted and published, a scientifically rigorous and detailed article on the mechanistic investigations of 6-Chloro-2,2-diethoxycyclohexan-1-one transformations cannot be produced.

Spectroscopic Elucidation of 6 Chloro 2,2 Diethoxycyclohexan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of 6-Chloro-2,2-diethoxycyclohexan-1-one is predicted to exhibit distinct signals corresponding to the protons on the cyclohexanone (B45756) ring and the ethoxy groups. The presence of the electronegative chlorine atom at the C-6 position and the diethoxy group at the C-2 position will significantly influence the chemical shifts of the neighboring protons.

The proton at C-6, being adjacent to both the carbonyl group and the chlorine atom, is expected to be the most deshielded of the ring protons, likely appearing as a doublet of doublets in the range of 4.0-4.5 ppm. The protons on the ethoxy groups would present as a quartet (for the -OCH₂- group) around 3.5-4.0 ppm and a triplet (for the -CH₃ group) around 1.2-1.4 ppm. The remaining cyclohexanone ring protons at C-3, C-4, and C-5 would appear as complex multiplets in the upfield region, typically between 1.8 and 2.8 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-64.0 - 4.5dd (doublet of doublets)J ≈ 4-8, 8-12
-OCH₂- (ethoxy)3.5 - 4.0q (quartet)J ≈ 7
H-3, H-4, H-51.8 - 2.8m (multiplet)-
-CH₃ (ethoxy)1.2 - 1.4t (triplet)J ≈ 7

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C-1) is expected to be the most downfield signal, typically in the range of 200-210 ppm for cyclohexanones. The carbon bearing the diethoxy group (C-2) will also be significantly downfield, appearing around 95-105 ppm due to the two oxygen atoms. The carbon attached to the chlorine atom (C-6) is expected to be in the range of 60-70 ppm. The carbons of the ethoxy groups will show signals around 60-65 ppm for the -OCH₂- carbon and 15-20 ppm for the -CH₃ carbon. The remaining ring carbons (C-3, C-4, and C-5) will appear in the more upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O)200 - 210
C-2 (C(OEt)₂)95 - 105
C-6 (CHCl)60 - 70
-OCH₂- (ethoxy)60 - 65
C-3, C-4, C-520 - 40
-CH₃ (ethoxy)15 - 20

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, the signal for H-6 would show a cross-peak with the protons on C-5, helping to trace the connectivity of the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the H-6 signal to the C-6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry of the molecule, for instance, the relative orientation of the chlorine atom and the adjacent protons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption would be the carbonyl (C=O) stretch of the ketone. Due to the presence of the electronegative chlorine atom on the α-carbon, this stretching frequency is expected to be shifted to a higher wavenumber, typically around 1725-1745 cm⁻¹. The C-O stretching vibrations of the diethoxy group would likely appear as a series of strong bands in the 1200-1020 cm⁻¹ region. blogspot.comresearchgate.net The C-Cl stretch is expected in the fingerprint region, generally between 850 and 550 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Medium-Strong
C=O (α-chloro ketone)1725 - 1745Strong
C-O (acetal)1020 - 1200Strong, multiple bands
C-Cl550 - 850Medium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. miamioh.edu

The fragmentation of this molecule would likely proceed through several pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones. youtube.com Loss of one or both of the ethoxy groups from the acetal (B89532) is also a probable fragmentation pathway. rsc.org Another likely fragmentation is the loss of a chlorine radical.

Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/zDescription
[M]⁺220/222Molecular ion
[M - OCH₂CH₃]⁺175/177Loss of an ethoxy radical
[M - Cl]⁺185Loss of a chlorine radical
[M - C₂H₅O - CO]⁺147/149Loss of an ethoxy radical and carbon monoxide
[C₄H₅O]⁺69Fragment from ring cleavage

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. While the C=O stretch in this compound would be visible in the Raman spectrum, it is often weaker than in the IR spectrum. However, the C-C and C-Cl bonds, which are more polarizable, may give rise to strong Raman signals. The symmetric vibrations of the diethoxy group would also be expected to be Raman active. This technique can be particularly useful for studying the conformational properties of the cyclohexanone ring in different phases. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers in solution. While specific CD spectroscopic data for chiral derivatives of this compound are not extensively documented in publicly available research, the principles of its application can be thoroughly understood by examining studies on analogous α-chiral cyclohexanones.

The chiral center in derivatives of this compound is typically at the C6 position, adjacent to the carbonyl group. The carbonyl chromophore (C=O) is inherently achiral, but when perturbed by a chiral environment, it gives rise to a CD signal. The n→π* electronic transition of the carbonyl group, which is weak in absorption spectroscopy, typically produces a distinct Cotton effect in the CD spectrum, making it a valuable tool for stereochemical elucidation.

In a study on the rapid determination of enantiomeric excess in α-chiral cyclohexanones, a method was developed that involves derivatization to create ligands that can complex with a metal center. nih.govarxiv.org This complexation results in strong metal-to-ligand charge transfer (MLCT) bands in a region of the CD spectrum that is typically free from interference from the organic functional groups and solvents themselves. nih.govarxiv.org This approach allows for the sensitive discrimination of enantiomers and the quantification of enantiomeric excess. nih.govarxiv.org

For chiral derivatives of this compound, a similar derivatization strategy could be employed. For example, reaction of the carbonyl group with a chiral derivatizing agent could yield diastereomers with distinct CD spectra, allowing for the determination of the absolute configuration of the C6 stereocenter. The sign and magnitude of the observed Cotton effect could be correlated with the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD), an infrared-based equivalent of electronic CD, could also be a valuable technique. ru.nlrsc.org VCD is particularly sensitive to the solution-phase conformation of molecules and can provide detailed structural information. ru.nlrsc.orgnih.gov For chiral derivatives of this compound, VCD could probe the conformational effects of the substituents on the cyclohexane (B81311) ring and how these influence the expression of chirality.

Table 1: Potential Application of CD Spectroscopy to Chiral Derivatives of this compound

Spectroscopic TechniquePotential ApplicationExpected Information
Electronic Circular Dichroism (ECD)Determination of absolute configuration at C6Sign of the Cotton effect related to stereochemistry
Quantification of enantiomeric excessCalibration curve method with chiral complexes
Vibrational Circular Dichroism (VCD)Elucidation of solution-phase conformationInformation on the spatial arrangement of substituents
Diastereomeric differentiationUnique VCD fingerprint for each diastereomer

Stereochemical Aspects in the Chemistry of 6 Chloro 2,2 Diethoxycyclohexan 1 One

Configurational Stability of the Chiral Center at C6

The chiral center at the C6 position of 6-Chloro-2,2-diethoxycyclohexan-1-one, being an α-carbon to a carbonyl group, exhibits a degree of configurational lability. The potential for enolization, a process where a proton is removed from the α-carbon to form an enol or enolate intermediate, can lead to racemization. The stability of the C6 stereocenter is therefore intrinsically linked to the conditions it is subjected to. In acidic or basic environments, the rate of enolization and subsequent protonation can be significant, potentially compromising the stereochemical integrity of a sample.

The rate of epimerization at the C6 position is influenced by several factors, including the solvent, temperature, and the presence of acidic or basic catalysts. Non-polar, aprotic solvents would be expected to minimize the rate of racemization, whereas polar, protic solvents, or the presence of acids or bases, would likely accelerate it. The bulky diethoxy group at the adjacent C2 position may exert some steric hindrance, potentially influencing the approach of a proton or a base to the C6 hydrogen and thereby affecting the kinetics of enolization.

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of this compound with a defined stereochemistry at the C6 position is a significant challenge. Diastereoselective and enantioselective synthetic methods are crucial for obtaining stereoisomerically pure or enriched samples of this compound.

Diastereoselective Approaches:

One potential diastereoselective strategy involves the chlorination of a pre-existing enolate of 2,2-diethoxycyclohexanone. The stereochemical outcome of this reaction would be influenced by the geometry of the enolate and the direction of approach of the chlorinating agent. Steric hindrance from the diethoxy group would likely direct the incoming electrophile to the less hindered face of the enolate, leading to a preferential formation of one diastereomer over the other.

Enantioselective Approaches:

For the enantioselective synthesis, several strategies could be envisioned. The use of a chiral auxiliary attached to the cyclohexanone (B45756) ring could direct the chlorination to a specific face of the molecule. Alternatively, the use of a chiral chlorinating agent could differentiate between the two enantiotopic faces of an achiral enolate of 2,2-diethoxycyclohexanone. Furthermore, organocatalysis, employing chiral amines or other small molecules, could be a powerful tool to achieve an enantioselective α-chlorination of the ketone. organic-chemistry.org

A hypothetical enantioselective synthesis could involve the reaction of 2,2-diethoxycyclohexanone with a chiral base to form a chiral enolate, which would then be trapped with a chlorinating agent. The chirality of the base would dictate the facial selectivity of the chlorination.

Conformational Analysis of the Cyclohexanone Ring System

The cyclohexanone ring in this compound is expected to adopt a chair conformation to minimize torsional and steric strain. youtube.com However, the presence of the sp²-hybridized carbonyl carbon flattens the ring at that position. youtube.com The substituents, a chlorine atom at C6 and a diethoxy group at C2, will have preferred orientations, either axial or equatorial, to minimize unfavorable steric interactions.

The large diethoxy group at the C2 position is expected to strongly prefer the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6. fiveable.meopenochem.org The conformational preference of the chlorine atom at C6 is more nuanced. While generally, larger substituents prefer the equatorial position, the "α-halo ketone effect" suggests that in some cases, an axial orientation of a halogen α to a carbonyl group can be stabilized by dipole-dipole interactions between the C-X and C=O bonds. wikipedia.org

The equilibrium between the two chair conformers, one with axial chlorine and the other with equatorial chlorine, will be determined by the balance of these steric and electronic effects. The A-value, a measure of the energetic preference of a substituent for the equatorial position, for chlorine is relatively small, suggesting that the population of the conformer with axial chlorine might be significant.

SubstituentPositionPreferred OrientationRationale
DiethoxyC2EquatorialMinimization of 1,3-diaxial steric strain. fiveable.meopenochem.org
ChlorineC6Equatorial/AxialBalance between steric hindrance and the α-halo ketone effect. wikipedia.org

Influence of Substituents on Ring Dynamics and Stereochemical Outcomes

The substituents on the cyclohexanone ring not only influence its static conformation but also its dynamic behavior, such as the rate of ring inversion. The bulky diethoxy group at C2 is expected to raise the energy barrier for the chair-to-chair interconversion. This slowing of the ring flip could have implications for the reactivity of the molecule, as the relative populations of the two chair conformers become more important.

The stereochemical outcome of reactions at the carbonyl group or at other positions on the ring will be heavily influenced by the conformational preferences of the substituents. For instance, the approach of a nucleophile to the carbonyl carbon will be directed to the less sterically hindered face, which is determined by the orientation of the chlorine atom and the diethoxy group. If the chlorine atom predominantly occupies the equatorial position, the axial face might be more accessible for nucleophilic attack.

Resolution and Separation of Stereoisomers

Given that this compound is a chiral molecule, a racemic mixture of its two enantiomers will be obtained from an achiral synthesis. The separation of these enantiomers, a process known as resolution, is essential for studying their individual biological activities or for their use as chiral building blocks.

Classical resolution methods could be employed, which involve the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. After separation, the resolving agent can be removed to yield the individual enantiomers.

Alternatively, chiral chromatography offers a direct method for the separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column would be a suitable method for the analytical and preparative-scale separation of the enantiomers of this compound.

Computational Chemistry and Quantum Mechanical Insights into 6 Chloro 2,2 Diethoxycyclohexan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it a standard tool for studying systems like 6-Chloro-2,2-diethoxycyclohexan-1-one. DFT calculations can elucidate the molecule's geometry, stability, and electronic properties, which are foundational to understanding its reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. For this compound, a key structural question is the preferred conformation of the six-membered ring and the orientation of its substituents. The cyclohexanone (B45756) ring typically adopts a chair or boat-like conformation, and the chlorine atom at the 6-position can be in either an axial or equatorial position. DFT calculations would predict which conformer is more stable. For similar 2-substituted cyclohexanones, the stability of axial versus equatorial conformations is influenced by factors like sterics and electronic effects such as the anomeric effect. researchgate.net

Hypothetical Optimized Geometry Parameters for this compound (Axial Conformer)

Parameter Bond/Angle Optimized Value
Bond Length C=O 1.22 Å
C-Cl 1.80 Å
C-O (ethoxy) 1.43 Å
Bond Angle O=C-C(6) 121.5°
C(5)-C(6)-Cl 110.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the analysis would likely show the HOMO localized around the oxygen atoms and the C=C bond in its enol form, while the LUMO would be centered on the carbonyl carbon and the C-Cl antibonding orbital.

Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
HOMO -6.8 eV Primarily located on the carbonyl oxygen and ethoxy groups.
LUMO -1.5 eV Primarily located on the C=O antibonding orbital.

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate kinetic stability. |

DFT can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface to identify the lowest energy path. A critical point along this path is the transition state, which is the highest energy structure that connects reactants and products. Characterizing the transition state allows for the calculation of the activation energy barrier, which determines the reaction rate. For this compound, one could study reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or addition to the carbonyl group. Quantum chemical calculations have been instrumental in understanding such reaction mechanisms, including enolization processes and stereochemistry-determining steps in ketone reactions. researchgate.net

Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. These methods would be employed to obtain benchmark values for the energy, dipole moment, and polarizability of this compound, or to verify the results from less computationally expensive DFT methods. Studies on related substituted cyclohexanones have utilized ab initio methods to refine conformational energy differences. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. wisc.edu It provides a quantitative picture of bonding interactions and electron delocalization within a molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. Key interactions would likely include delocalization from the oxygen lone pairs of the ethoxy groups into adjacent antibonding orbitals and from the chlorine lone pairs into the ring's sigma antibonding orbitals. These interactions significantly influence the molecule's geometry and stability. researchgate.net

Hypothetical NBO Second-Order Perturbation Analysis

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O_ethoxy) σ*(C-C_ring) 3.5
LP (Cl) σ*(C-C_ring) 1.8

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. mdpi.com An MD simulation would reveal the dynamic behavior of this compound, including the flexibility of the diethoxy side chains and the interconversion between different ring conformations. By performing these simulations in a "box" of solvent molecules (e.g., water), one can explicitly model solvent effects. This provides insight into how the solvent interacts with the solute, influencing its conformational preferences and the accessibility of reactive sites.

Hypothetical Conformational Analysis from MD Simulation

Dihedral Angle Average Value (degrees) Predominant Conformation
C-O-C-C (ethoxy 1) 175° anti
C-O-C-C (ethoxy 2) -65° gauche

Derivatives and Analogues of 6 Chloro 2,2 Diethoxycyclohexan 1 One

Synthesis of Halogenated Cyclohexanones with Varied Halogenation Patterns

The synthesis of halogenated cyclohexanones can be achieved through various methods, primarily involving the direct halogenation of a cyclohexanone (B45756) precursor. The position and stereochemistry of the halogen are influenced by the reaction conditions and the substrate.

For the synthesis of α-halocyclohexanones, direct treatment of cyclohexanone with halogens (Cl₂, Br₂, I₂) in an acidic medium is a common approach. For instance, 2-chlorocyclohexanone (B41772) can be prepared by chlorinating cyclohexanone in solvents like glacial acetic acid or in an aqueous medium. orgsyn.org The reaction proceeds via an enol intermediate. The synthesis of fluorinated analogues often requires specialized fluorinating agents.

The introduction of a halogen at a different position, such as the 6-position in the target molecule, would likely involve a multi-step synthesis. One possible strategy could involve the halogenation of a protected cyclohexenone derivative, followed by subsequent transformations to introduce the ketone and ketal functionalities.

Table 1: Examples of Halogenation Methods for Cyclohexanone

Halogenating AgentSolventProductReference
Chlorine (Cl₂)Water2-Chlorocyclohexanone orgsyn.org
Chlorine (Cl₂)Acetic Acid2-Chlorocyclohexanone orgsyn.org
MonochloroureaAcetic Acid2-Chlorocyclohexanone orgsyn.org

It is important to note that controlling the regioselectivity of halogenation in substituted cyclohexanones can be challenging, and mixtures of isomers are often obtained.

Preparation of Ketal Derivatives with Different Alkoxy Groups

Ketals serve as protecting groups for ketones and are formed by the reaction of a ketone with an alcohol in the presence of an acid catalyst. The specific alkoxy groups of the ketal can be varied by choosing the corresponding alcohol.

The preparation of 2,2-diethoxycyclohexanone, a precursor to the target molecule, would involve the reaction of cyclohexanone with ethanol (B145695). To prepare analogues with different alkoxy groups, other alcohols such as methanol, propanol, or isopropanol (B130326) could be used. The general reaction is an equilibrium process, and the removal of water is typically required to drive the reaction to completion.

Table 2: Synthesis of Ketal Derivatives of Cyclohexanone

AlcoholKetal Product
Methanol2,2-Dimethoxycyclohexanone
Ethanol2,2-Diethoxycyclohexanone
Propanol2,2-Dipropoxycyclohexanone
Ethylene Glycol1,4-Dioxaspiro[4.5]decane

The synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one would necessitate either starting with 2-chlorocyclohexanone and performing the ketalization, or starting with a protected cyclohexanone, performing the chlorination, and then deprotecting and ketalizing. The choice of route would depend on the compatibility of the functional groups with the reaction conditions.

Incorporation of Additional Stereocenters or Functional Groups

The incorporation of additional stereocenters or functional groups onto the this compound scaffold would allow for the synthesis of a diverse library of analogues. This can be achieved through various organic reactions.

Alkylation at the α-position to the carbonyl group (C6) could introduce a new stereocenter. This would typically involve the formation of an enolate from the corresponding ketone precursor, followed by reaction with an alkyl halide. The stereoselectivity of this reaction would be a key consideration.

Functional groups such as hydroxyl or amino groups could be introduced through nucleophilic substitution reactions, where the chlorine atom at the 6-position acts as a leaving group. However, the reactivity of this position towards nucleophiles might be influenced by the presence of the adjacent ketal and ketone functionalities. libretexts.org

The synthesis of spirocyclic derivatives is another avenue for creating complex analogues. For example, the reaction of cyclohexanone-based chalcones with isatins and an amino acid can lead to the formation of di-spirooxindole derivatives. mdpi.com A similar strategy could potentially be adapted for derivatives of this compound.

Structure-Reactivity Relationship Studies of Related Compounds

In general, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. youtube.com The presence of alkyl groups in ketones reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile. youtube.com

For 2-halocyclohexanones, the conformational equilibrium between the axial and equatorial conformers is a key factor in their reactivity. researchgate.net The preference for the axial or equatorial position depends on the halogen and the solvent. egyankosh.ac.in For instance, in 2-chlorocyclohexanone, the chloro group preferably occupies the axial position in non-polar solvents. egyankosh.ac.in This conformational preference can impact the accessibility of the carbonyl group and the adjacent C-H bonds.

The reactivity of the chlorine atom in this compound in nucleophilic substitution reactions would be influenced by the neighboring carbonyl and ketal groups. These groups can exert both steric and electronic effects on the reaction center.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues are important for studying the relationship between the three-dimensional structure of a molecule and its chemical or biological activity. For a cyclohexanone derivative, conformational restriction can be achieved by introducing bulky substituents, creating bicyclic systems, or forming spirocyclic structures.

A common strategy for restricting the conformation of a six-membered ring is the introduction of a bulky group, such as a tert-butyl group, at a strategic position. This can lock the ring into a specific chair conformation.

The synthesis of spirocyclic compounds is another effective way to create rigid structures. As mentioned earlier, cycloaddition reactions can be employed to generate spirocyclic systems. For example, 2-arylidene cycloalkanones can react with azaoxyallyl cations to form spirocyclic oxazole (B20620) derivatives. rsc.org

The synthesis of bicyclic or bridged systems from a cyclohexanone precursor would also lead to conformationally constrained molecules. These syntheses often involve intramolecular cyclization reactions.

Catalytic Strategies in the Synthesis and Transformation of 6 Chloro 2,2 Diethoxycyclohexan 1 One

Organocatalysis for Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering an alternative to metal-based catalysts. nih.gov For a prochiral substrate like a precursor to 6-Chloro-2,2-diethoxycyclohexan-1-one, organocatalysis could be instrumental in establishing stereocenters with high enantioselectivity. For instance, an asymmetric alpha-chlorination of 2,2-diethoxycyclohexanone could be envisioned using a chiral amine catalyst in the presence of a chlorine source. Cinchona alkaloid-derived catalysts, for example, have been successfully employed in the asymmetric synthesis of fluorinated cyclohexenones through Robinson annulation sequences. nih.gov

A potential organocatalytic route to an enantiomerically enriched form of the target compound could involve the Michael addition of a nucleophile to an alpha,beta-unsaturated cyclohexenone, followed by a diastereoselective chlorination. The application of proline and its derivatives in asymmetric synthesis is well-documented and could also be explored. amanote.com While specific data for this compound is not available, the wealth of literature on organocatalytic reactions on cyclohexanone (B45756) systems suggests a high potential for developing stereoselective methodologies. rsc.org

Transition Metal Catalysis in C-C and C-X Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. libretexts.org The chlorine atom in this compound represents a key handle for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to form new C-C bonds at the 6-position by coupling with appropriate organoboron, organotin, or terminal alkyne reagents, respectively. researchgate.net

Similarly, the formation of C-X bonds, such as C-N, C-O, or C-S bonds, could be achieved through transition metal-catalyzed cross-coupling reactions. nih.gov For instance, the Buchwald-Hartwig amination could be utilized to introduce a nitrogen-containing substituent at the 6-position. The presence of the ketone and ketal functionalities would need to be considered in terms of catalyst and ligand selection to avoid undesired side reactions. The broad utility of transition metal catalysis in C-C and C-X bond formation suggests numerous possibilities for the derivatization of the this compound scaffold. nih.govdntb.gov.uarsc.orgrsc.orgmdpi.com

Table 1: Potential Transition Metal-Catalyzed Transformations of this compound

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)
Suzuki CouplingArylboronic acid6-Aryl-2,2-diethoxycyclohexan-1-onePd(OAc)2, SPhos
Heck CouplingAlkene6-Alkenyl-2,2-diethoxycyclohexan-1-onePd(PPh3)4
Sonogashira CouplingTerminal alkyne6-Alkynyl-2,2-diethoxycyclohexan-1-onePdCl2(PPh3)2, CuI
Buchwald-Hartwig AminationAmine6-Amino-2,2-diethoxycyclohexan-1-onePd2(dba)3, BINAP

Heterogeneous Catalysis for Ketalization and De-Ketalization Processes

The 2,2-diethoxy ketal group in the target molecule is a protecting group for the ketone functionality. The formation (ketalization) and removal (de-ketalization) of this group are crucial steps in a multi-step synthesis. Heterogeneous catalysts offer significant advantages in this context, including ease of separation, reusability, and often milder reaction conditions.

For the synthesis of this compound, the ketalization of 6-chlorocyclohexan-1-one with triethyl orthoformate or ethanol (B145695) could be catalyzed by solid acid catalysts. Various materials such as zeolites, acidic resins (e.g., Amberlyst), or supported heteropolyacids have been shown to be effective for the ketalization of cyclohexanone. Conversely, the de-ketalization to regenerate the ketone can also be achieved using similar solid acid catalysts, often in the presence of water. The choice of catalyst and reaction conditions would be critical to ensure the stability of the chloro-substituent.

Phase Transfer Catalysis for Interfacial Reactions

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. princeton.edu This methodology could be particularly useful for transformations of this compound involving ionic reagents. For example, nucleophilic substitution of the chloride with an anion such as cyanide, azide, or hydroxide (B78521) could be carried out under PTC conditions. crdeepjournal.org

A quaternary ammonium (B1175870) salt, like tetrabutylammonium (B224687) bromide, would act as the phase transfer catalyst, shuttling the nucleophilic anion from the aqueous phase to the organic phase where it can react with the substrate. mdpi.comnih.gov This approach avoids the need for anhydrous polar aprotic solvents and can often be performed under milder conditions. The efficiency of the reaction would depend on factors such as the choice of catalyst, solvent system, and the nature of the nucleophile. The concept of co-catalysis in PTC, where an additional species enhances the reaction rate, could also be explored to improve the efficiency of these transformations. semanticscholar.org

Exploration of Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the potential for high selectivity and mild reaction conditions. For a molecule like this compound, several biocatalytic transformations could be envisioned. One promising area is the stereoselective reduction of the ketone functionality to the corresponding alcohol using ketoreductases. This would generate a chiral alcohol with potentially high enantiomeric excess.

Another relevant biocatalytic approach is dehalogenation. Certain microbial enzymes, such as dehalogenases, are capable of removing halogen atoms from organic molecules. Research on the microbial dehalogenation of chloro- and bromolactones with a methyl-substituted cyclohexane (B81311) ring indicates the feasibility of such transformations on similar cyclic structures. researchgate.net This could be a green and selective method for either removing the chlorine atom or replacing it with a hydroxyl group.

Ionic Liquids as Green Catalytic Media

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in organic synthesis. mdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic compounds. researchgate.net For reactions involving this compound, ionic liquids could serve multiple roles.

They can act as the reaction medium, influencing the rate and selectivity of the transformations discussed in the previous sections. Furthermore, task-specific ionic liquids with acidic or basic functionalities can themselves act as catalysts. For example, a Brønsted acidic ionic liquid could catalyze the ketalization or de-ketalization steps. The use of dicationic ionic liquids in organocatalysis has also been explored, offering further possibilities for catalyst design. nih.gov The application of ionic liquids in the synthesis of bimetallic catalysts for hydrogenation reactions also highlights their versatility in catalytic system development. mdpi.com The transesterification of carbonates catalyzed by ionic liquids showcases their potential in promoting reactions involving carbonyl compounds. beilstein-journals.org

Potential Applications in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block in the synthesis of complex structures is determined by the presence of reactive functional groups that allow for the controlled formation of new chemical bonds. researchgate.netnih.gov 6-Chloro-2,2-diethoxycyclohexan-1-one is a prime example of such a molecule, possessing distinct reactive sites that can be addressed sequentially. The α-chloro ketone moiety is a particularly valuable feature, as it is a well-established precursor for a multitude of chemical transformations. fiveable.mewikipedia.org

The presence of the chlorine atom alpha to the carbonyl group makes this position susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its role as a versatile building block. For instance, it can react with various nucleophiles such as amines, thiols, and carbanions to introduce new carbon-heteroatom or carbon-carbon bonds. nih.gov

The diethoxy ketal serves as a protecting group for a second carbonyl function, which would be present at the 2-position of the corresponding diketone. This protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions at this position while transformations are carried out elsewhere on the molecule. pressbooks.pub The ketal is stable under basic and nucleophilic conditions, which are often required for reactions at the α-chloro position. pressbooks.pub This orthogonality allows for a stepwise and controlled elaboration of the molecular framework.

The following table illustrates the potential of this compound as a building block in reactions with various nucleophiles.

NucleophileReagent ExamplePotential Product StructureApplication
AmineAniline6-Anilino-2,2-diethoxycyclohexan-1-oneSynthesis of nitrogen-containing heterocycles
ThiolThiophenol2,2-Diethoxy-6-(phenylthio)cyclohexan-1-onePreparation of sulfur-containing compounds
EnolateSodium diethyl malonateDiethyl 2-((3,3-diethoxy-2-oxocyclohexyl)methyl)malonateCarbon-carbon bond formation for chain extension
CyanideSodium cyanide3,3-Diethoxy-2-oxocyclohexane-1-carbonitrileIntroduction of a nitrile group for further functionalization

Intermediate in the Preparation of Advanced Synthetic Intermediates

Beyond its direct use as a building block, this compound can serve as a key intermediate in the synthesis of more complex and functionally rich molecules. These advanced intermediates are often the precursors to pharmacologically active compounds or materials with specific properties. The reactivity of the α-chloro ketone is central to its role in this context. acs.org

For example, the Favorskii rearrangement is a classic reaction of α-halo ketones that can be employed to synthesize carboxylic acid derivatives with a rearranged carbon skeleton. wikipedia.org Subjecting this compound to basic conditions could induce a ring contraction to yield a functionalized cyclopentanecarboxylic acid derivative. This transformation provides access to a different carbocyclic core, which is a common motif in many natural products and pharmaceuticals.

Furthermore, elimination of hydrogen chloride from this compound can lead to the formation of an α,β-unsaturated ketone, specifically 2,2-diethoxycyclohex-6-en-1-one. This enone is a valuable Michael acceptor, enabling the conjugate addition of a wide array of nucleophiles. This opens up another avenue for carbon-carbon and carbon-heteroatom bond formation at the β-position.

The table below outlines potential transformations of this compound into advanced synthetic intermediates.

Reaction TypeReagentsIntermediate ProductSynthetic Utility
Favorskii RearrangementSodium methoxide (B1231860)Methyl 2,2-diethoxycyclopentane-1-carboxylateAccess to functionalized cyclopentane (B165970) derivatives
DehydrohalogenationLithium carbonate, DMF2,2-Diethoxycyclohex-6-en-1-oneMichael acceptor for conjugate additions
Epoxidationm-CPBA1-Chloro-7,7-diethoxy-6-oxabicyclo[4.1.0]heptanePrecursor for ring-opening reactions to form diols
Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLi6-Chloro-2,2-diethoxy-1-methylenecyclohexaneConversion of the ketone to an exocyclic double bond

Precursor for the Construction of Natural Product Scaffolds

The structural motifs found in this compound are present in various forms within the intricate architecture of natural products. The cyclohexanone (B45756) ring is a ubiquitous feature in terpenoids and steroids, while the functional handles provided by the chloro and protected ketone groups offer strategic points for elaboration towards these complex targets. acs.orgnih.gov

The ability to introduce substituents at the α-position and to unmask the ketone at the 2-position at a later stage provides a powerful strategy for the synthesis of highly substituted cyclohexane (B81311) systems. For instance, after substitution of the chloride, the resulting ketone can be deprotected to reveal a 1,3-dicarbonyl system. Such systems are precursors to a variety of heterocyclic and carbocyclic structures through intramolecular condensation reactions.

Moreover, the controlled introduction of stereocenters is a critical aspect of natural product synthesis. The reactions of this compound can be designed to proceed with high levels of stereocontrol, for example, through the use of chiral reagents or catalysts. This would allow for the enantioselective synthesis of complex natural product scaffolds.

The following table provides hypothetical examples of how this compound could be utilized in the initial stages of natural product synthesis.

Natural Product ClassKey TransformationResulting Scaffold
TerpenoidsAlkylation followed by deprotection and intramolecular aldol (B89426) condensationBicyclic enone system
AlkaloidsReductive amination after substitution with an amino groupFunctionalized piperidine (B6355638) ring
MacrolidesRing-opening after Favorskii rearrangement and subsequent functional group manipulationAcyclic precursor with multiple stereocenters
SteroidsAnnulation reactions at the α- and γ-positionsPolycyclic steroid core

Utilization in the Development of New Synthetic Methodologies

The unique combination of functional groups in this compound also makes it an interesting substrate for the development of new synthetic methods. uci.edu The presence of the α-chloro ketone, a known alkylating agent, and a protected ketone allows for the design of novel cascade or tandem reactions. wikipedia.org

For example, a reaction could be envisioned where a nucleophile initially displaces the chloride, and a subsequent intramolecular reaction is triggered by the deprotection of the ketal. This could lead to the rapid construction of complex bicyclic or polycyclic systems in a single synthetic operation.

Furthermore, the compound could be used as a test substrate for new catalytic systems. For instance, developing a catalytic enantioselective substitution of the chloride would be a significant advancement in the synthesis of chiral α-substituted ketones. nih.gov The reactivity of the C-Cl bond could also be exploited in transition-metal-catalyzed cross-coupling reactions, a field of continuous development.

The potential for methodological development is summarized in the table below.

New MethodologyReaction ConceptPotential Outcome
Cascade AnnulationNucleophilic substitution followed by intramolecular cyclization after deprotectionRapid access to bicyclic heterocycles
Catalytic Asymmetric AlkylationUse of a chiral catalyst to control the stereochemistry of chloride displacementEnantiomerically enriched α-substituted cyclohexanones
Transition-Metal Cross-CouplingPalladium- or copper-catalyzed coupling with organometallic reagentsDirect formation of C-C bonds at the α-position
Photoredox CatalysisRadical-mediated functionalization at the α-positionMild and selective introduction of complex fragments

Future Research Directions for 6 Chloro 2,2 Diethoxycyclohexan 1 One Chemistry

Development of More Sustainable and Green Synthetic Routes

Future research should prioritize the development of environmentally benign methods for the synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one and its derivatives. Traditional halogenation and ketalization processes often rely on hazardous reagents and produce significant waste. leah4sci.comacs.org Green chemistry principles can guide the innovation of more sustainable synthetic protocols.

Key research objectives in this area include:

Catalytic Processes: Investigating the use of heterogeneous and reusable catalysts for both the chlorination and ketalization steps. This could involve exploring solid-supported acid catalysts for ketal formation to simplify purification and catalyst recovery.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Alternative Solvents: Evaluating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Electrochemical Methods: Exploring electrochemical approaches for the α-chlorination of the cyclohexanone (B45756) precursor, which can offer a milder and more controlled alternative to conventional halogenating agents. rsc.org

A comparative table of potential green synthesis strategies is presented below.

Synthetic StepConventional MethodPotential Green AlternativeAdvantages of Green Alternative
α-Chlorination Use of Cl2 gas or N-chlorosuccinimideElectrochemical chlorinationReduced use of hazardous reagents, improved safety and selectivity.
Ketalization Strong acid catalysis (e.g., H2SO4)Solid acid catalysts (e.g., zeolites)Catalyst reusability, simplified workup, reduced corrosive waste.
Solvent Usage Chlorinated solvents (e.g., CH2Cl2)Bio-based solvents or solvent-free conditionsReduced environmental impact and toxicity.

Exploration of Novel Reactivity and Rearrangement Pathways

The presence of the α-chloro ketone moiety in this compound suggests a rich and varied reactivity profile that warrants further investigation. libretexts.orgnih.gov Future studies should aim to uncover and understand novel transformations and rearrangement reactions of this scaffold.

Potential areas of exploration include:

Nucleophilic Substitution: A systematic study of the reaction of this compound with a wide range of nucleophiles (e.g., amines, thiols, azides) to synthesize novel substituted cyclohexanone derivatives. nih.gov The exceptional reactivity of α-halo ketones in SN2 displacement reactions makes this a promising avenue. libretexts.org

Favorskii Rearrangement: Investigating the Favorskii rearrangement of this compound under various basic conditions. wikipedia.org This could lead to the formation of valuable cyclopentane (B165970) carboxylic acid derivatives.

Ring Contractions and Expansions: Exploring conditions that could induce ring contractions to form functionalized cyclopentyl systems or ring expansions to access seven-membered rings.

Radical Reactions: Examining the behavior of this compound in radical-mediated reactions, potentially leading to novel C-C bond formations.

Reaction TypePotential ProductSynthetic Utility
Nucleophilic SubstitutionSubstituted cyclohexanonesAccess to diverse functionalized cyclic systems.
Favorskii RearrangementCyclopentane derivativesSynthesis of constrained carbocyclic frameworks.
Photochemical RearrangementIsomeric structuresExploration of unique molecular architectures. byjus.com

Advanced Stereocontrol and Enantioselective Synthesis

The development of methods for the stereocontrolled and enantioselective synthesis of derivatives of this compound is a critical area for future research. mdpi.com Optically active substituted cyclohexanones are important building blocks in the synthesis of natural products and pharmaceuticals. nih.gov

Future research should focus on:

Asymmetric α-Chlorination: Developing catalytic asymmetric methods for the direct α-chlorination of 2,2-diethoxycyclohexan-1-one (B14408532) to produce enantiomerically enriched this compound.

Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution of racemic this compound to isolate the individual enantiomers.

Diastereoselective Reactions: Investigating the diastereoselectivity of reactions at the carbonyl group or the α-carbon, potentially using substrate or reagent control to favor the formation of a single diastereomer. nih.gov

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions involving this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with continuous flow and automated synthesis technologies represents a significant step towards more efficient and scalable chemical manufacturing. beilstein-journals.orgnih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and the potential for rapid reaction optimization. rsc.org

Future research in this area could involve:

Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the multi-step synthesis of this compound. acs.org This would involve the integration of reaction and purification steps in a continuous manner.

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from this compound by systematically varying reaction partners and conditions. sigmaaldrich.com

In-line Analysis: Implementing in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress and product quality in real-time within a flow setup.

Process Intensification: Exploring the use of microreactors to intensify the synthesis, leading to higher throughput and reduced footprint.

Investigation of Solid-State Properties and Crystal Engineering

A thorough investigation of the solid-state properties of this compound and its derivatives could reveal interesting material science applications. The presence of a halogen atom opens up the possibility of forming halogen bonds, which are directional intermolecular interactions that can be exploited in crystal engineering. mdpi.commanchester.ac.uk

Key research directions include:

Single Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound and its derivatives to determine their three-dimensional structures and analyze their packing arrangements.

Halogen Bonding Studies: Investigating the role of chlorine in directing the solid-state assembly through halogen bonding and other non-covalent interactions. nih.gov This could involve co-crystallization experiments with halogen bond acceptors.

Polymorphism Screening: Conducting systematic screens to identify and characterize different polymorphic forms of these compounds, as different polymorphs can exhibit distinct physical properties.

Computational Modeling: Using computational methods to predict and understand the intermolecular interactions and crystal packing of these molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.